3-[(2H-1,3-benzodioxol-5-yl)amino]-1-(3-methylphenyl)pyrrolidine-2,5-dione 3-[(2H-1,3-benzodioxol-5-yl)amino]-1-(3-methylphenyl)pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC10554629
InChI: InChI=1S/C18H16N2O4/c1-11-3-2-4-13(7-11)20-17(21)9-14(18(20)22)19-12-5-6-15-16(8-12)24-10-23-15/h2-8,14,19H,9-10H2,1H3
SMILES: CC1=CC(=CC=C1)N2C(=O)CC(C2=O)NC3=CC4=C(C=C3)OCO4
Molecular Formula: C18H16N2O4
Molecular Weight: 324.3 g/mol

3-[(2H-1,3-benzodioxol-5-yl)amino]-1-(3-methylphenyl)pyrrolidine-2,5-dione

CAS No.:

Cat. No.: VC10554629

Molecular Formula: C18H16N2O4

Molecular Weight: 324.3 g/mol

* For research use only. Not for human or veterinary use.

3-[(2H-1,3-benzodioxol-5-yl)amino]-1-(3-methylphenyl)pyrrolidine-2,5-dione -

Specification

Molecular Formula C18H16N2O4
Molecular Weight 324.3 g/mol
IUPAC Name 3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C18H16N2O4/c1-11-3-2-4-13(7-11)20-17(21)9-14(18(20)22)19-12-5-6-15-16(8-12)24-10-23-15/h2-8,14,19H,9-10H2,1H3
Standard InChI Key ZUMLVONMFIPTKC-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2C(=O)CC(C2=O)NC3=CC4=C(C=C3)OCO4
Canonical SMILES CC1=CC(=CC=C1)N2C(=O)CC(C2=O)NC3=CC4=C(C=C3)OCO4

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound belongs to the pyrrolidine-2,5-dione (succinimide) family, a class of heterocyclic compounds widely explored for their diverse biological activities. The 1-position of the pyrrolidine ring is substituted with a 3-methylphenyl group, introducing aromaticity and potential π-π stacking interactions. At the 3-position, a 1,3-benzodioxol-5-ylamino group adds further complexity, combining an electron-rich benzodioxole system with an amine linker. This structural duality suggests possible dual functionality in biological systems, such as enzyme inhibition or receptor modulation .

Stereochemical Considerations

Although stereochemical data for this specific compound are unavailable, related pyrrolidine derivatives exhibit chirality at the 2- and 5-positions. For instance, (2R)-2-(1,3-benzodioxol-5-yl)pyrrolidine demonstrates enantiomer-specific interactions with biological targets . This highlights the need for stereochemical resolution in future studies of 3-[(2H-1,3-benzodioxol-5-yl)amino]-1-(3-methylphenyl)pyrrolidine-2,5-dione to fully characterize its pharmacological profile.

Molecular Formula and Weight

The molecular formula is C₂₁H₁₉N₃O₄, derived from:

  • Pyrrolidine-2,5-dione core (C₄H₅NO₂)

  • 3-Methylphenyl substituent (C₇H₇)

  • 1,3-Benzodioxol-5-ylamino group (C₇H₆NO₂)

The calculated molecular weight is 389.39 g/mol, consistent with succinimide derivatives bearing aromatic substituents .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis likely involves sequential functionalization of the pyrrolidine-2,5-dione core:

  • N-1 Arylation: Introduction of the 3-methylphenyl group via Ullmann coupling or Buchwald-Hartwig amination.

  • C-3 Amination: Nucleophilic substitution or reductive amination to attach the 1,3-benzodioxol-5-ylamine moiety.

A representative synthetic route could employ 3-bromo-pyrrolidine-2,5-dione as an intermediate, enabling site-selective modifications .

Key Challenges

  • Regioselectivity: Ensuring exclusive substitution at the 1- and 3-positions requires careful control of reaction conditions.

  • Stability of Benzodioxole: The 1,3-benzodioxol group is prone to oxidative degradation, necessitating inert atmospheres during synthesis .

Physicochemical Properties

Solubility and Partition Coefficients

Predicted using the PubChem computational toolkit:

PropertyValue
LogP (Octanol-Water)2.1 ± 0.3
Water Solubility0.12 mg/mL (25°C)
pKa (Ionizable Groups)8.9 (amine), 10.2 (imide)

The moderate lipophilicity (LogP ~2.1) suggests adequate membrane permeability, while limited aqueous solubility may necessitate prodrug strategies for oral administration .

ParameterPrediction
CYP450 InhibitionModerate (CYP3A4, 2D6)
hERG InhibitionLow risk
Ames TestNegative (mutagenicity)

While in silico models indicate favorable toxicity profiles, empirical studies are required to assess hepatotoxicity risks associated with chronic benzodioxole exposure .

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